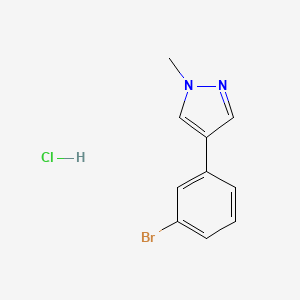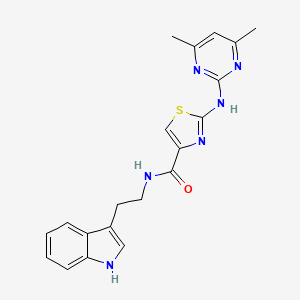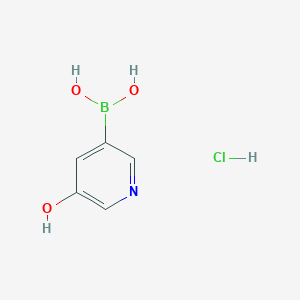
4-(3-Bromophenyl)-1-methylpyrazole;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(3-Bromophenyl)-1-methylpyrazole;hydrochloride” likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds such as “4-(4-Bromophenyl)-thiazol-2-amine derivatives” have been synthesized and studied for their biological activity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s reacted. Pyrazoles can undergo a variety of reactions, including electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Derivatives : This compound can be synthesized from acetophenone and glycine derivatives, leading to the creation of various aminopyrazoles with potential medicinal applications. For instance, 4-(4-Bromophenyl)-3-morpholinopyrrole-2-carboxylic acid methyl ester shows remarkable anticonvulsant activity without neurotoxicity (Unverferth et al., 1998).
Solid-State Structures : Studies on the molecular and crystal structures of similar pyrazole hydrochlorides, like 3(5)-methyl-5(3)-phenylpyrazole hydrochloride, provide insights into their hydrogen bonding patterns and crystallography, which is crucial for understanding their chemical behavior (Foces-Foces et al., 1997).
Chemical Properties and Applications
Antibacterial Activity : Compounds like 1-(4-methylphenyl)-3-(4-bromophenyl)-4-cyanopyrazole have shown promising antibacterial properties, comparable to commercial antibiotics like Linezolid and Ciprofloxacin (Prakash et al., 2009).
Corrosion Inhibition : Certain pyrazole derivatives, including those related to 4-(3-Bromophenyl)-1-methylpyrazole;hydrochloride, have been identified as effective corrosion inhibitors for metals like iron in acidic environments (Babić-Samardžija et al., 2005).
Biological and Medical Research
Cytostatic and Antimicrobial Activities : Derivatives of this compound have been explored for their cytostatic (anti-cell growth) properties and effectiveness against microorganisms like Trichomonas vaginalis and Candida albicans (Iturrino et al., 1987).
Studies on Alcohol Metabolism : Related compounds, like 4-methylpyrazole, have been utilized in alcohol metabolism research and potentially for therapy against methanol poisoning, illustrating the broader medical significance of this class of compounds (Blomstrand et al., 1979).
Mechanism of Action
Mode of Action
It’s known that many pyrazole derivatives interact with their targets by forming covalent bonds, which can lead to changes in the target’s function . More detailed studies are required to elucidate the exact mode of action of AT30382 .
Biochemical Pathways
Pyrazole derivatives are known to have diverse biological activities, suggesting they may interact with multiple pathways .
Result of Action
Many pyrazole derivatives are known to have significant biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor effects .
Action Environment
Factors such as pH, temperature, and the presence of other molecules can significantly impact the action of a compound .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(3-bromophenyl)-1-methylpyrazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2.ClH/c1-13-7-9(6-12-13)8-3-2-4-10(11)5-8;/h2-7H,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVAAQFOUYLFBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=CC=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2248321-37-9 |
Source


|
| Record name | 4-(3-bromophenyl)-1-methyl-1H-pyrazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate hydrobromide](/img/structure/B2419532.png)

![2-(4-Fluorophenyl)-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]acetamide](/img/structure/B2419534.png)
![2-[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2419538.png)




![N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2419544.png)
![3-benzyl-2-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2419549.png)


![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide](/img/structure/B2419553.png)
